

# Table 1: Summary of Orteronel Dosing Regimens in Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Orteronel**

CAS No.: 566939-85-3

Cat. No.: S548883

[Get Quote](#)

| Trial Phase / Type | Patient Population                        | Recommended Dose & Schedule              | Cycle Duration            | Treatment Duration                                        |
|--------------------|-------------------------------------------|------------------------------------------|---------------------------|-----------------------------------------------------------|
| Phase II [1]       | Metastatic Breast Cancer                  | 600 mg orally, once daily [1]            | Not explicitly stated     | Median: 7 weeks [1]                                       |
| Phase I/II [2]     | mCRPC (with Docetaxel)                    | 400 mg orally, twice daily [2]           | 21 days [2]               | Until disease progression or unacceptable toxicity [2]    |
| Phase I [3]        | Japanese CRPC                             | 200 mg to 400 mg orally, twice daily [3] | 28 days [3]               | Until criteria for discontinuation were met [3]           |
| Phase III [4] [5]  | High-Risk Prostate Cancer (with RT & ADT) | Not specified (with prednisone) [4]      | Planned for 24 months [4] | Actual: Only 29% received $\geq 80\%$ of planned dose [5] |

## Detailed Experimental Protocols

The following protocols are synthesized from the cited clinical studies, detailing the administration and monitoring of **Orteronel**.

## Protocol 1: Orteronel Monotherapy for Metastatic Breast Cancer

This protocol is based on a Phase II study evaluating single-agent **Orteronel** in AR+ metastatic breast cancer [1].

- **1. Patient Selection:** Patients with histologically confirmed AR+ metastatic breast cancer, subdivided into triple-negative (TNBC) or hormone receptor-positive (HR+) cohorts. Prior therapies are allowed, and adequate organ function is required [1].
- **2. Dosing Regimen:** **Orteronel** is administered orally at a dose of **600 mg, once daily**. Treatment is continuous, and cycles are defined by the clinic's schedule [1].
- **3. Concomitant Medications:** The use of concomitant prednisone was not mandated in this trial design [1].
- **4. Efficacy & Safety Monitoring:**
  - **Tumor Assessments:** Conducted at baseline and then every 8-12 weeks using CT/MRI. Response is evaluated per RECIST 1.1 criteria [1].
  - **Serum Hormone Levels:** Blood samples for estradiol, testosterone, SHBG, ACTH, DHEA-S, and cortisol are collected at baseline, on Day 1 of Cycles 2 and 4, and at the end of treatment [1].
  - **Safety Monitoring:** Adverse events are monitored continuously and graded according to NCI-CTCAE criteria [1].
- **5. Endpoints:** The primary efficacy endpoint is clinical benefit rate. Treatment continues until disease progression or unacceptable toxicity [1].

## Protocol 2: Orteronel in Combination with Docetaxel for Prostate Cancer

This protocol is derived from a Phase 1/2 study of **Orteronel** combined with docetaxel and prednisone in men with chemotherapy-naïve metastatic castration-resistant prostate cancer (mCRPC) [2].

- **1. Patient Selection:** Men with histologically confirmed mCRPC, progressive disease, and no prior chemotherapy for metastatic disease. Surgical or ongoing medical castration with serum testosterone < 50 ng/dL is required [2].
- **2. Dosing Regimen:**
  - **Orteronel:** 400 mg orally, **twice daily**, starting on Cycle 1, Day 1 [2].

- **Docetaxel:** 75 mg/m<sup>2</sup>, intravenously, on Day 1 of each 21-day cycle [2].
- **Prednisone:** 5 mg orally, twice daily, throughout the treatment [2].
- **3. Dose Modification:** The Phase 1 part of the study established 400 mg BID as the recommended dose. A lower dose of 200 mg BID was also deemed safe for combination therapy [2].
- **4. Efficacy & Safety Monitoring:**
  - **PSA Response:** PSA levels are measured periodically. Responses are defined as a ≥50% (PSA-50) or ≥90% (PSA-90) reduction from baseline [2].
  - **Radiographic Assessments:** Performed using RECIST 1.1 [2].
  - **Pharmacokinetics & Pharmacodynamics:** Plasma levels of **Orteronel** and its metabolites, as well as endocrine parameters like DHEA-S and testosterone, are measured to assess drug exposure and biological effect [2].
  - **Safety:** AEs are monitored and graded per NCI-CTCAE. Dose-limiting toxicities are specifically assessed in the first cycle [2].
- **5. Treatment Duration:** Patients continue the combination therapy until radiographic disease progression, unacceptable toxicity, or completion of a planned number of docetaxel cycles. Patients with stable disease may continue on single-agent **Orteronel** and prednisone [2].

## Critical Development Note

It is crucial for researchers to note that the clinical development of **Orteronel** was discontinued. Phase III trials in men with metastatic castration-resistant prostate cancer did not meet their primary survival endpoints [6] [4]. Furthermore, a Phase III trial in high-risk localized prostate cancer was terminated early due to the discontinuation of the drug's development and showed no significant improvement in efficacy outcomes [4] [5].

## Visual Trial Workflow

The diagram below summarizes the treatment and monitoring workflow for a typical **Orteronel** clinical trial.



Click to download full resolution via product page

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase II Study Evaluating Orteronel, an Inhibitor of ... [sciencedirect.com]
2. Phase 1/2 study of orteronel (TAK-700), an investigational 17 ... [pmc.ncbi.nlm.nih.gov]
3. A phase 1 multiple-dose study of orteronel in Japanese ... [pmc.ncbi.nlm.nih.gov]
4. Phase III trial of dose escalated radiation therapy and ... [sciencedirect.com]
5. Phase 3 Trial of Dose-Escalated Radiation Therapy ... - PubMed [pubmed.ncbi.nlm.nih.gov]
6. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Table 1: Summary of Orteronel Dosing Regimens in Clinical Trials]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548883#orteronel-treatment-duration-and-cycles>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com